molecular formula C14H13NO4 B14380545 N-(2-Ethoxybenzoyl)furan-2-carboxamide CAS No. 89549-51-9

N-(2-Ethoxybenzoyl)furan-2-carboxamide

Cat. No.: B14380545
CAS No.: 89549-51-9
M. Wt: 259.26 g/mol
InChI Key: VNDVOZVEYYIWFH-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzoyl)furan-2-carboxamide is a furan-carboxamide derivative featuring a 2-ethoxy-substituted benzoyl group. These compounds are synthesized via acyl chloride-amine coupling or cross-coupling reactions and exhibit diverse physicochemical and biological properties, making them relevant to medicinal chemistry and materials science .

Properties

CAS No.

89549-51-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

N-(2-ethoxybenzoyl)furan-2-carboxamide

InChI

InChI=1S/C14H13NO4/c1-2-18-11-7-4-3-6-10(11)13(16)15-14(17)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

VNDVOZVEYYIWFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CO2

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

Key Analogs :

  • (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamide (Methoxy derivatives)
  • N-(4-Bromophenyl)furan-2-carboxamide (Bromo derivative)
  • N-(2-Nitrophenyl)furan-2-carboxamide (Nitro derivative)
  • N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (Heterocyclic derivative)

Substituent Effects :

  • Methoxy : Smaller and less lipophilic than ethoxy; meta/para positions influence electronic distribution and intermolecular interactions .
  • Nitro : Strong electron-withdrawing effect, which may reduce electron density on the aromatic ring, affecting reactivity and binding to biological targets .
  • Bromo : Moderately electron-withdrawing; facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (1H NMR)
N-(2-Ethoxybenzoyl)furan-2-carboxamide* 2-Ethoxybenzoyl C₁₉H₁₇NO₄ 335.34 Not reported NH signal ~10.5 ppm
(E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide 4-Methoxyphenyl C₂₀H₁₈NO₃ 320.13 145–147 NH: 10.3 ppm; OCH₃: 3.85 ppm
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₈BrNO₂ 280.09 180–182 NH: 10.2 ppm; Ar-H: 7.5–7.7 ppm
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl C₁₁H₈N₂O₄ 232.19 115 (decomp.) NH: 10.6 ppm; NO₂: 8.2 ppm

*Predicted data for the target compound based on analogs.

Crystallographic and Conformational Analysis

  • Nitro Derivative: Non-planar furan-carboxamide moiety due to intramolecular N–H⋯O interactions; dihedral angle of 9.71° between phenyl and furan rings .
  • Methoxy Derivatives : Planar central fragments with meta/para substituents influencing crystal packing .

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